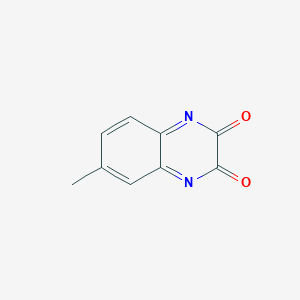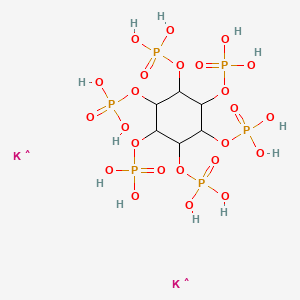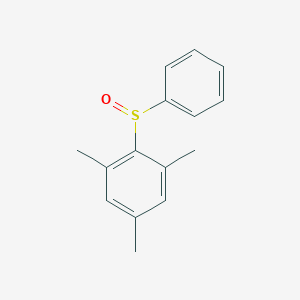
6-Methylquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinoxaline, characterized by a fused benzene and pyrazine ring system. This compound is of significant interest due to its diverse pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation Reaction: One of the primary methods to synthesize 6-Methylquinoxaline-2,3-dione involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically requires high temperatures and strong acid catalysts.
Catalytic Methods: Another efficient method involves the use of titanium silicate-1 as a catalyst.
Industrial Production Methods
Industrial production methods often focus on scalability and cost-effectiveness. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Methylquinoxaline-2,3-dione can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various quinoxaline alcohols .
Scientific Research Applications
6-Methylquinoxaline-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a d-amino acid oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but lacking the methyl group at the 6-position.
1,4,6-Trimethylquinoxaline-2,3-dione: Another derivative with additional methyl groups, which can influence its chemical properties and biological activities.
Uniqueness
6-Methylquinoxaline-2,3-dione is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial materials .
Properties
Molecular Formula |
C9H6N2O2 |
|---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |
InChI Key |
WPIXQURCYCKOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride](/img/structure/B12354983.png)
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)




